2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 3-methylphenyl acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring, potentially forming alcohol derivatives.
Substitution: The aromatic ring and the pyrimidine ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethyl group could yield an aldehyde or carboxylic acid, while substitution on the aromatic ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, compounds with pyrimidine rings are often investigated for their potential as enzyme inhibitors or receptor ligands. This compound could be studied for its interactions with various biological targets.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-phenylacetamide
- 2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-methylphenyl)acetamide
- 2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may confer distinct steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-13-9-16(21)19(12(3)17-13)10-15(20)18-14-7-5-6-11(2)8-14/h5-9H,4,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJUFNDESNELLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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